![molecular formula C16H16FN3O2S B2482431 N-(3-fluoro-4-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953015-23-1](/img/structure/B2482431.png)

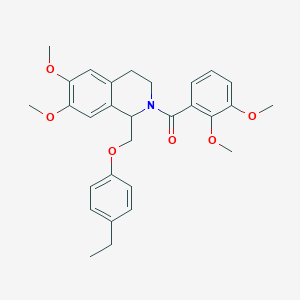

N-(3-fluoro-4-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds structurally related to N-(3-fluoro-4-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide involves various chemical reactions, starting from basic building blocks to achieve the complex final structure. For instance, the synthesis of similar thiazolo[3,2-a]pyrimidinone derivatives has been reported using electrophilic building blocks, highlighting the synthetic routes and chemical transformations required to construct the thiazolopyrimidinone core with desired substitutions (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-fluoro-4-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide has been confirmed through analytical and spectral studies, including NMR, IR, and mass spectrometry. These techniques provide essential information on the molecular architecture, confirming the presence of specific functional groups and the overall molecular framework (Salian, Narayana, & Sarojini, 2017).

Chemical Reactions and Properties

Chemical reactions involving thiazolo[3,2-a]pyrimidinones typically explore the reactivity of this heterocyclic system towards various reagents, leading to the formation of derivatives with varied biological activities. The electrophilic nature of certain positions on the ring allows for substitution reactions that introduce different functional groups, altering the compound's chemical properties and potential biological activity (Subasri et al., 2016).

科学的研究の応用

Anti-Inflammatory and Antinociceptive Activities :

- Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for anti-inflammatory and antinociceptive activities using methods like the rat paw edema method and thermal stimulus technique. Certain compounds in this class demonstrated significant anti-inflammatory and antinociceptive activities with lower ulcerogenic activity and higher ALD50 values (Alam et al., 2010).

- Another study synthesized similar derivatives and evaluated their antinociceptive and anti-inflammatory properties. The para-substituted derivatives showed significant activities in these areas (Selvam et al., 2012).

Anticancer Properties :

- The synthesis and structure-activity relationship (SAR) of thiazolopyrimidine derivatives as anticancer agents have been studied. These compounds were evaluated for their anticancer activity on the U937 human histocytic lymphoma cell line, showing that specific structural features strongly influence anticancer activity (Selvam et al., 2012).

Antibacterial Properties :

- A series of thiazolopyrimidine derivatives were synthesized and tested for their in vitro antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. Many synthesized compounds showed lower MIC values compared to linezolid, a known antibiotic, against several bacterial strains (Varshney et al., 2009).

Synthesis of Novel Compounds :

- Research has been conducted on the synthesis of novel derivatives involving N-(3-fluoro-4-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide, leading to the development of various compounds with potential pharmacological applications (Youssef et al., 2011).

作用機序

Target of Action

Thiazolopyrimidine derivatives, to which this compound belongs, are known to have a broad spectrum of biological activities . They are considered promising scaffolds for the design of new medicines, including anticancer drugs .

Mode of Action

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . The active methylene group (C2H2) in these derivatives is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Biochemical Pathways

Thiazolopyrimidine derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Thiazolopyrimidine derivatives, including this compound, have demonstrated high antitumor, antibacterial, and anti-inflammatory activities . These compounds have been screened for their anticancer activities against various cell lines . For instance, compounds 4g and 4f exhibited potent cytotoxic activity .

Action Environment

The design of new medicines using thiazolopyrimidine derivatives considers the optimization of the interaction between the ligand and biological target .

They are promising scaffolds for the design of new medicines, particularly anticancer drugs, due to their broad spectrum of biological activities and their ability to be readily modified by the introduction of new binding sites .

特性

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2S/c1-9-3-4-11(5-13(9)17)19-14(21)6-12-8-23-16-18-7-10(2)15(22)20(12)16/h3-5,7,12H,6,8H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRBHANVPGOINZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2CSC3=NC=C(C(=O)N23)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2482348.png)

![2-Methyl-3-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]quinoxaline](/img/structure/B2482352.png)

![2-[(6-Methyl-1H-benzimidazol-2-yl)thio]-propanoic acid](/img/structure/B2482355.png)

![3-[4-(Chloromethyl)phenyl]-3-fluorooxetane](/img/structure/B2482365.png)

![1-[(4-Fluorophenyl)acetyl]piperazine](/img/structure/B2482367.png)

![2-[(1H-indol-3-yl)methyl]-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2482368.png)

![3,5-dichloro-4-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B2482369.png)

![2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2482370.png)